N-(3-cyanophenyl)-4-nitrobenzamide
Description
N-(3-cyanophenyl)-4-nitrobenzamide is a nitrobenzamide derivative featuring a 4-nitrobenzoyl group linked to a 3-cyanophenylamine moiety. The compound combines two pharmacologically significant groups:
- Nitro group: Known for its electron-withdrawing properties, it enhances electrophilic reactivity and influences bioactivity, including antimicrobial, antitumor, and anticonvulsant effects .
Properties
Molecular Formula |
C14H9N3O3 |
|---|---|
Molecular Weight |
267.24 g/mol |
IUPAC Name |
N-(3-cyanophenyl)-4-nitrobenzamide |
InChI |
InChI=1S/C14H9N3O3/c15-9-10-2-1-3-12(8-10)16-14(18)11-4-6-13(7-5-11)17(19)20/h1-8H,(H,16,18) |
InChI Key |
YWCQLKFTKGNJPQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C#N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Properties
The substituent on the phenyl ring significantly impacts electronic distribution, solubility, and biological interactions. Below is a comparative analysis:
Table 1: Substituent Effects on Key Properties
| Compound Name | Substituent | Molecular Weight | LogP* (Predicted) | Key Electronic Effect |
|---|---|---|---|---|
| N-(3-cyanophenyl)-4-nitrobenzamide | 3-CN | 283.25 | ~2.1 | Strong electron withdrawal, polar |
| N-(2,6-dimethylphenyl)-4-nitrobenzamide | 2,6-diCH3 | 286.29 | ~3.5 | Electron donation, hydrophobic |
| N-(3-chlorophenethyl)-4-nitrobenzamide | 3-Cl (phenethyl) | 290.70 | ~3.8 | Moderate electron withdrawal |
| N-(2,2-diphenylethyl)-4-nitrobenzamide | 2,2-diphenylethyl | 347.18 | ~5.2 | Bulky, lipophilic |
*LogP values estimated using fragment-based methods.
- Electron-withdrawing groups (e.g., -CN, -NO₂): Increase polarity and hydrogen-bonding capacity, enhancing interactions with biological targets like enzymes or receptors .
- Electron-donating groups (e.g., -CH₃) : Reduce solubility but improve membrane permeability due to hydrophobicity .
Pharmacological Activity
Table 2: Reported Bioactivities of Analogues
| Compound Name | Bioactivity (Model) | ED50/TD50/PI* | Mechanism Notes |
|---|---|---|---|
| N-(2,6-dimethylphenyl)-4-nitrobenzamide | Anticonvulsant (MES test in mice) | ED50 = 31.8 µM/kg, PI = 5.2 | Blocks voltage-gated sodium channels |
| N-(3-chloro-4-methylphenyl)-4-nitrobenzamide | Not reported | N/A | Hypothesized antimicrobial activity |
| N-(2,2-diphenylethyl)-4-nitrobenzamide | Bioactive fragment ions observed | N/A | Potential DNA intercalation |
*PI = Protective Index (TD50/ED50).
- Anticonvulsant Activity: Methyl and chloro substituents at ortho/meta positions enhance potency, likely due to steric effects that optimize target binding . The 3-cyano group may similarly improve affinity but with altered pharmacokinetics due to higher polarity.
- Mutagenicity Risks : Nitro groups can form DNA-reactive metabolites, but substituents like -CN may mitigate this by altering metabolic pathways .
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